(Z)-Ethyl cinnamate
(Z)-Ethyl cinnamate
Ethyl cinnamate, also known as fema 2430, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Ethyl cinnamate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl cinnamate is primarily located in the membrane (predicted from logP). Ethyl cinnamate is a sweet, balsam, and berry tasting compound that can be found in a number of food items such as corn, tamarind, fruits, and cloves. This makes ethyl cinnamate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
4610-69-9
VCID:
VC20775346
InChI:
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8-
SMILES:
CCOC(=O)C=CC1=CC=CC=C1
Molecular Formula:
C11H12O2
Molecular Weight:
176.21 g/mol
(Z)-Ethyl cinnamate
CAS No.: 4610-69-9
Cat. No.: VC20775346
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethyl cinnamate, also known as fema 2430, belongs to the class of organic compounds known as cinnamic acid esters. These are compound containing an ester derivative of cinnamic acid. Ethyl cinnamate exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ethyl cinnamate is primarily located in the membrane (predicted from logP). Ethyl cinnamate is a sweet, balsam, and berry tasting compound that can be found in a number of food items such as corn, tamarind, fruits, and cloves. This makes ethyl cinnamate a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 4610-69-9 |
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | ethyl (Z)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- |
| Standard InChI Key | KBEBGUQPQBELIU-HJWRWDBZSA-N |
| Isomeric SMILES | CCOC(=O)/C=C\C1=CC=CC=C1 |
| SMILES | CCOC(=O)C=CC1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C=CC1=CC=CC=C1 |
| Melting Point | Mp 12 ° 12°C |
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